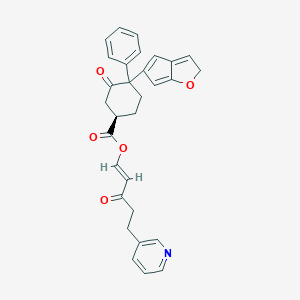
Hexahydro-oxolactone
Description
Hexahydro-oxolactone, commonly known as ε-Caprolactone or 2-Oxepanone, is a seven-membered cyclic ester (lactone) derived from 6-hydroxyhexanoic acid. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol (calculated). The compound features a six-carbon chain forming a ring structure with an ester functional group, making it a versatile intermediate in polymer chemistry .
Properties
CAS No. |
133774-80-8 |
|---|---|
Molecular Formula |
C30H27NO5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1 |
InChI Key |
CJEUZKFPHFOWDE-HSDMXSSFSA-N |
SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Isomeric SMILES |
C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Canonical SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Synonyms |
3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate 3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate hexahydro-oxolactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
Polymer Science : ε-Caprolactone’s slow ROP allows controlled synthesis of PCL, ideal for tissue engineering scaffolds .
Preservation : Dehydroacetic acid’s stability and low toxicity make it a preferred alternative to parabens .
Surfactant Design : Alkylated γ-lactones (e.g., 5-dodecyloxolan-2-one) are emerging in green chemistry for eco-friendly surfactants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


